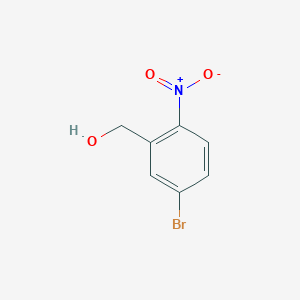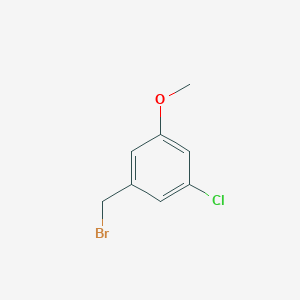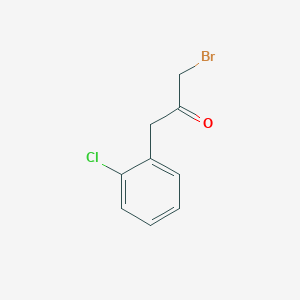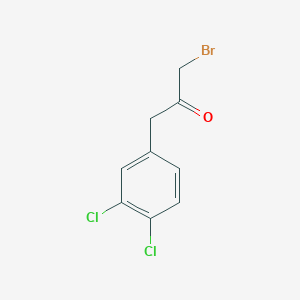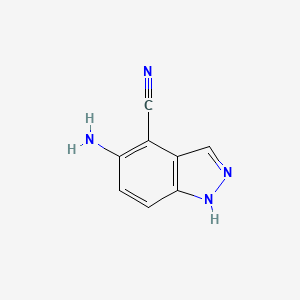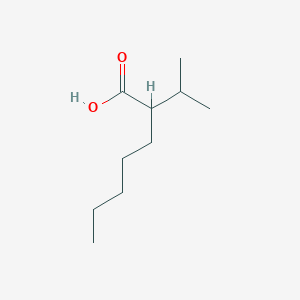
5-Bromo-2-methylnicotinonitrile
Vue d'ensemble
Description
5-Bromo-2-methylnicotinonitrile is a chemical compound with the molecular formula C7H5BrN2 . It has a molecular weight of 197.03 . It is a solid substance stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-methylnicotinonitrile is 1S/C7H5BrN2/c1-5-6(3-9)2-7(8)4-10-5/h2,4H,1H3 . The InChI key is CMZODOCHMREYBB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Bromo-2-methylnicotinonitrile has a molecular weight of 197.03200 . It is a solid substance stored at room temperature in an inert atmosphere .Applications De Recherche Scientifique
Herbicide Resistance in Plants
A groundbreaking approach to developing herbicide resistance in plants involves the introduction of a novel catabolic detoxification gene. Specifically, a gene encoding a nitrilase that converts bromoxynil (a photosystem II inhibitor herbicide) to its primary metabolite was cloned from the soil bacterium Klebsiella ozaenae and expressed in transgenic tobacco plants. This expression conferred resistance to high levels of bromoxynil, showcasing a successful method for enhancing herbicide resistance in crops through genetic engineering (Stalker, Mcbride, & Malyj, 1988).
Neurological Research
In neurological research, Bromodeoxyuridine (5-bromo-2′-deoxyuridine, BrdU), a halogenated nucleotide, is utilized to monitor DNA replication. This compound has been instrumental in detecting the small population of neural stem cells (NSC) in the mammalian brain. However, studies have shown that NSC exposed to BrdU undergo significant changes, including loss of stem cell marker expression and glial differentiation, accompanied by a rapid loss of global DNA CpG methylation. These findings highlight the importance of cautious use of BrdU in stem cell research and its potential implications for differentiation therapy in oncology (Schneider & d’Adda di Fagagna, 2012).
Antiprotozoal Activity
Research into antiprotozoal compounds has led to the synthesis of novel pyridine derivatives through a palladium-catalyzed one-pot Suzuki cross-coupling reaction. These derivatives have been evaluated for their activity against Trypanosoma b.rhodesiense and Plasmodium falciparum, showcasing promising anti-thrombolytic, biofilm inhibition, and haemolytic activities. Particularly, certain compounds exhibited significant potential, demonstrating the utility of 5-bromo-2-methylnicotinonitrile derivatives in developing new treatments for protozoal infections (Ahmad et al., 2017).
Corrosion Inhibition
In the field of materials science, novel Schiff bases derived from 5-bromo-2-methylnicotinonitrile have been synthesized and characterized, showing effectiveness as corrosion inhibitors for carbon steel in acidic and chloride-containing mediums. These compounds, through electrochemical studies and surface characterization, demonstrate significant potential in protecting metals from corrosion, providing insights into the development of more efficient and environmentally friendly corrosion inhibitors (El-Lateef et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
5-bromo-2-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c1-5-6(3-9)2-7(8)4-10-5/h2,4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZODOCHMREYBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682496 | |
| Record name | 5-Bromo-2-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methylnicotinonitrile | |
CAS RN |
956276-47-4 | |
| Record name | 5-Bromo-2-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



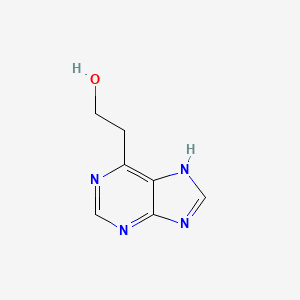



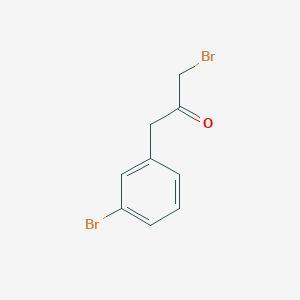
![5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1523643.png)
